1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride
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Overview
Description
1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is a synthetic organic compound that features a fluorinated indane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and an amine group in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom into the indane ring, often using electrophilic fluorinating agents such as Selectfluor.
Reduction: Reduction of the indene double bond to form the dihydroindene structure, typically using hydrogenation with a palladium catalyst.
Amination: Introduction of the methanamine group via nucleophilic substitution, using reagents like methylamine under basic conditions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride, palladium on carbon (for hydrogenation).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its structural similarity to neurotransmitters.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers with unique properties.
Mechanism of Action
The mechanism by which 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Molecular Targets and Pathways:
Receptors: Potential targets include neurotransmitter receptors, where the compound can mimic or inhibit natural ligands.
Enzymes: May act as an inhibitor or substrate for enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride can be compared with other fluorinated amines and indane derivatives:
Similar Compounds:
Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, enhancing its reactivity and potential as a pharmaceutical intermediate. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound in research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2751610-41-8 |
---|---|
Molecular Formula |
C10H13ClFN |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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